molecular formula C16H15ClN4O2S B2582121 8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313479-83-3

8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2582121
CAS No.: 313479-83-3
M. Wt: 362.83
InChI Key: UVOIHYZRARHSQY-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 3-methyl group, a 7-(4-chlorobenzyl) substitution, and an 8-(allylthio) moiety (molecular formula: C₁₆H₁₅ClN₄O₂S). Its structural uniqueness lies in the combination of a para-chlorobenzyl group at position 7 and a sulfur-containing allyl chain at position 8, which influence both physicochemical properties and biological interactions .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-3-8-24-16-18-13-12(14(22)19-15(23)20(13)2)21(16)9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOIHYZRARHSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(allylthio)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: :

Comparison with Similar Compounds

Structural Modifications at Position 7

7-(4-Chlorobenzyl) vs. Other Benzyl Groups
  • Observed in HSP90 inhibitors (e.g., compound 73m, 1,3,7-trimethyl core) with 48% benzylation yield using Pd catalysis .
  • 7-(2-Chlorobenzyl) : Ortho-substitution introduces steric hindrance, reducing receptor affinity compared to para-substituted analogs (e.g., CID 3153005) .
  • 7-Octyl Groups : Hydrophobic chains (e.g., in compound from ) increase membrane permeability but may reduce aqueous solubility .
Core Methylation Patterns
  • 3-Methyl (Target Compound) : Simplifies the core compared to 3,7-dimethyl analogs (e.g., ), which showed optimal 5-HT6/D2 receptor affinity but reduced selectivity .
  • 1,3,7-Trimethyl (Caffeine Derivatives) : Found in compounds like 3j and 3m , where methylation at position 1 abolishes CNS activity but retains analgesia .

Substituent Effects at Position 8

Allylthio vs. Other Sulfur-Containing Groups
  • This contrasts with 8-(ethylthio) (), which lacks unsaturation, offering better metabolic stability but lower reactivity .
  • 8-Nitro/8-Chloro : Electron-withdrawing groups () enhance electrophilicity but may reduce bioavailability due to higher polarity .
Amino and Heterocyclic Substituents
  • 8-(3-Hydroxypropylamino): Hydrophilic groups (e.g., CID 3153005) improve solubility but may limit blood-brain barrier penetration .
  • 8-(6-Methylpyridin-2-yloxy) : Aromatic substituents (e.g., 3j ) eliminate CNS activity while retaining analgesic effects, suggesting steric or electronic modulation of target engagement .

Physicochemical Properties

  • Lipophilicity : Allylthio (LogP ~2.5) is more lipophilic than ethylthio (LogP ~2.0) but less than aromatic substituents (e.g., 3j, LogP ~3.1) .
  • Solubility : The 4-chlorobenzyl group reduces aqueous solubility compared to unsubstituted benzyl analogs (e.g., compound 73f in ) .

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